molecular formula C13H15N3O B11878068 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- CAS No. 646450-53-5

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-

Cat. No.: B11878068
CAS No.: 646450-53-5
M. Wt: 229.28 g/mol
InChI Key: YVUVUPKOIJLZHD-UHFFFAOYSA-N
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Description

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- typically involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with pyrrolidine under reflux conditions to yield the desired product . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of quinazoline derivatives, including 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and reductases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrolidinyl group enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

646450-53-5

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol

InChI

InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3

InChI Key

YVUVUPKOIJLZHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3

Origin of Product

United States

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